molecular formula C12H20N2O2 B14644557 2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine CAS No. 56343-39-6

2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine

Katalognummer: B14644557
CAS-Nummer: 56343-39-6
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: KGIIRNJQAZWUFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by its two methoxy groups and two isopropyl groups attached to the pyrazine ring, giving it unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as gold or sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce dihydropyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine involves its interaction with specific molecular targets. It can act as a chiral auxiliary, facilitating the stereoselective synthesis of α-amino acids and other chiral compounds . The compound’s methoxy and isopropyl groups play a crucial role in its binding affinity and reactivity with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine is unique due to its specific arrangement of methoxy and isopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral compounds.

Eigenschaften

CAS-Nummer

56343-39-6

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

2,5-dimethoxy-3,6-di(propan-2-yl)pyrazine

InChI

InChI=1S/C12H20N2O2/c1-7(2)9-11(15-5)14-10(8(3)4)12(13-9)16-6/h7-8H,1-6H3

InChI-Schlüssel

KGIIRNJQAZWUFA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(N=C(C(=N1)OC)C(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.